Ethyl 2-(quinolin-6-yl)propanoate
Description
Historical Context of Quinoline (B57606) Derivatives in Pharmaceutical Development
The history of quinoline in medicine is intrinsically linked to the discovery and development of antimalarial drugs. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core. rsc.orgglobalresearchonline.netresearchgate.net This natural product spurred extensive synthetic efforts, particularly during the 20th century, to create more effective and accessible antimalarial agents. globalresearchonline.netmdpi.com This research led to the synthesis of numerous quinoline-based drugs, including chloroquine (B1663885) and primaquine, which became mainstays in malaria chemotherapy. rsc.orgglobalresearchonline.net The journey of quinoline derivatives from natural product extracts to synthetically optimized drugs laid the foundation for the broader exploration of this scaffold in various therapeutic areas. ontosight.ai
Structural Diversity and Core Significance of Quinoline Scaffold in Bioactive Compounds
The quinoline ring system's significance lies in its structural versatility and its ability to interact with a wide range of biological targets. researchgate.netorientjchem.orgnih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic system allows for various types of interactions, including π-π stacking. researchgate.net Furthermore, the quinoline scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. frontiersin.orgrsc.org This adaptability has led to the development of quinoline derivatives with a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. orientjchem.orgnih.govrsc.org The ability to hybridize the quinoline scaffold with other pharmacophores has further expanded its therapeutic potential. researchgate.net
Overview of Ethyl Propanoate Derivatives within Quinoline Chemistry
Within the vast landscape of quinoline chemistry, derivatives featuring an ethyl propanoate side chain represent a specific area of investigation. The ethyl propanoate group, an ester, can influence the molecule's solubility, lipophilicity, and metabolic stability. A notable example is the synthesis and evaluation of ethyl 2-(quinolin-4-yl)propanoates, which have been investigated for their antimicrobial activities. mdpi.comnih.gov The synthesis of such compounds often involves multi-step reaction sequences, starting from substituted anilines and employing classic reactions like the Gould-Jacobs reaction. mdpi.com The propanoate moiety can be introduced through various synthetic strategies, including the reaction of a chloroquinoline with a malonic ester derivative followed by decarboxylation. mdpi.com
Research Rationale for Investigating Ethyl 2-(quinolin-6-yl)propanoate
While much of the published research on quinoline propanoates has focused on the 4-substituted isomers, the investigation of this compound is driven by the established biological significance of the quinoline-6-yl moiety in other contexts. The specific substitution pattern on the quinoline ring can dramatically alter a compound's biological activity. Therefore, exploring different positional isomers, such as the 6-substituted variant, is a logical step in the systematic exploration of the chemical space around the quinoline scaffold. The rationale is to discover novel structure-activity relationships and potentially identify compounds with unique or improved pharmacological profiles compared to their better-studied isomers. Research into this specific compound contributes to a more comprehensive understanding of how substituent placement on the quinoline ring impacts its biological properties.
Current Gaps and Future Directions in Quinoline-Based Compound Research
Despite the extensive research into quinoline derivatives, significant opportunities and challenges remain. A major focus is overcoming drug resistance in cancer and infectious diseases, where quinoline-based compounds have shown promise. nih.govnih.gov Future research will likely involve the design and synthesis of novel quinoline derivatives with improved efficacy, selectivity, and safety profiles. rsc.org This includes the exploration of new synthetic methodologies, such as C-H bond functionalization, to access novel chemical space. rsc.org Furthermore, there is a growing interest in creating hybrid molecules that combine the quinoline scaffold with other bioactive moieties to achieve synergistic effects. researchgate.net A deeper understanding of the structure-activity relationships (SAR) and mechanisms of action of quinoline derivatives will be crucial for the rational design of the next generation of quinoline-based therapeutics. orientjchem.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinolin-6-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)11-6-7-13-12(9-11)5-4-8-15-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXDXTGMVWYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743551 | |
| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193317-61-1 | |
| Record name | Ethyl 2-(quinolin-6-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Quinolin 6 Yl Propanoate
Strategic Approaches to Quinoline (B57606) Core Synthesis
The formation of the quinoline ring system is a foundational step in the synthesis of Ethyl 2-(quinolin-6-yl)propanoate. The requirement for substitution at the 6-position dictates the choice of starting materials, particularly the use of para-substituted anilines. Both classical and modern synthetic routes are applicable.
Classical Quinoline Annulation Reactions Applicable to 6-Substituted Derivatives
Several named reactions, established in the late 19th and early 20th centuries, remain cornerstones of quinoline synthesis. iipseries.org These methods are often characterized by harsh reaction conditions but are effective for producing a wide array of quinoline derivatives. For the synthesis of 6-substituted quinolines, these reactions typically commence with an aniline (B41778) derivative bearing a substituent at the para-position.
Skraup Synthesis: This reaction produces quinoline by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgpharmaguideline.comresearchgate.net To obtain a 6-substituted quinoline, a p-substituted aniline is used as the precursor. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. pharmaguideline.comrsc.org
Doebner-von Miller Reaction: An extension of the Skraup synthesis, this method involves the reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones) with an aniline in the presence of an acid catalyst. iipseries.orgpharmaguideline.com This approach offers more flexibility in the substitution pattern of the resulting quinoline.
Friedländer Annulation: This is a widely used and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). pharmaguideline.comresearchgate.netnih.gov The reaction is typically catalyzed by an acid or a base. researchgate.netnih.gov To target a 2,6-disubstituted quinoline, one could react a 2-amino-5-substituted-benzaldehyde with a ketone that provides the C-2 substituent and the propanoate precursor.
Pfitzinger Reaction: This method utilizes isatin (B1672199) or substituted isatins, which react with carbonyl compounds in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com Subsequent decarboxylation can yield the desired quinoline. pharmaguideline.com For instance, a 5-substituted isatin can react with an appropriate carbonyl compound to form a 6-substituted-quinoline-4-carboxylic acid, which can be further functionalized. nih.gov
Table 1: Overview of Classical Quinoline Synthesis Methods
| Reaction Name | Precursors | Conditions | Relevance to 6-Substituted Derivatives |
|---|---|---|---|
| Skraup Synthesis | p-Substituted aniline, glycerol, H₂SO₄, oxidizing agent | High temperature | Direct route using p-substituted anilines. researchgate.net |
| Doebner-von Miller | p-Substituted aniline, α,β-unsaturated carbonyl | Acid catalyst (e.g., HCl) | Flexible synthesis using various anilines and carbonyls. iipseries.org |
| Friedländer Annulation | 2-Amino-5-substituted benzaldehyde/ketone, carbonyl compound | Acid or base catalysis | Versatile for creating diverse substitution patterns. researchgate.netnih.gov |
| Pfitzinger Reaction | 5-Substituted isatin, carbonyl compound, base | Basic conditions, followed by decarboxylation | Yields quinoline-4-carboxylic acids as intermediates. nih.gov |
Modern Catalytic Methods for Quinoline Ring Formation
Contemporary organic synthesis has introduced a variety of catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. acs.org These often involve transition-metal catalysts that facilitate the necessary bond formations for ring closure. nih.gov
Catalysts based on metals such as palladium (Pd), nickel (Ni), copper (Cu), iron (Fe), and gold (Au) have been successfully employed in quinoline synthesis. nih.govorganic-chemistry.org These reactions can include:
Transition-Metal-Catalyzed Cyclization: These methods can involve the cyclization of starting materials like o-alkynylisocyanobenzenes or o-aminoaryl ketones with other reactants. nih.govresearchgate.net For example, nickel-catalyzed cyclization of 2-iodoanilines with ynones can generate quinolines. rsc.org
Dehydrogenative Coupling Reactions: Catalytic systems, including those with single-atom iron catalysts or nickel complexes, can synthesize quinolines from amino alcohols and ketones via dehydrogenative coupling, offering a sustainable approach. organic-chemistry.org
Oxidative Annulation: These reactions can construct the quinoline ring from simple starting materials like anilines and aryl ketones, using an oxidant to drive the final aromatization step. organic-chemistry.org
Table 2: Examples of Modern Catalytic Quinoline Synthesis
| Catalyst Type | Reaction Description | Key Features |
|---|---|---|
| Nickel (Ni) | Dehydrogenative condensation of α-2-aminoaryl alcohols with ketones or secondary alcohols. organic-chemistry.org | Sustainable, accommodates various substituted starting materials. |
| Copper (Cu) | Intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org | High regioselectivity, aerobic conditions. |
| Iron (Fe) | Single-atom iron catalysts for acceptorless dehydrogenative coupling of amino alcohols and ketones. organic-chemistry.org | High efficiency, outperforms many homogeneous catalysts. |
| Palladium (Pd) | Aerobic oxidative aromatization of aliphatic alcohols and anilines. organic-chemistry.org | High yields, wide functional group tolerance, scalable. |
Esterification and Propanoate Moiety Introduction at the C-2 Position
Once the 6-substituted quinoline core is synthesized, the next critical phase is the installation of the ethyl propanoate group at the C-2 position. This is typically achieved not as a single step but through a sequence of reactions that build the side chain.
Direct Esterification Techniques
Direct esterification is a plausible route if the corresponding carboxylic acid, 2-(quinolin-6-yl)propanoic acid, is available. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it to completion, the water produced is typically removed, or a large excess of ethanol (B145695) is used. chemguide.co.uk
A more practical approach involves the synthesis and subsequent esterification of quinoline-2-carboxylic acid derivatives. For example, a 6-substituted-quinoline-2-carboxylic acid can be prepared and then esterified. The esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol. ajchem-a.com
Transesterification Approaches
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. If a different ester of 2-(quinolin-6-yl)propanoic acid (e.g., the methyl or benzyl (B1604629) ester) is synthesized first, it can be converted to the desired ethyl ester. This reaction is typically catalyzed by an acid or a base. The equilibrium is shifted towards the product by using a large excess of ethanol or by removing the alcohol generated as a byproduct.
Utilization of Malonate Derivatives in Propanoate Side Chain Formation
A highly effective and versatile method for creating the 2-propanoate side chain involves a malonic ester synthesis pathway. This strategy offers a controlled way to build the carbon skeleton. A well-documented synthesis for the analogous ethyl 2-(quinolin-4-yl)propanoate provides a clear blueprint for this approach. mdpi.com
The general synthetic procedure would be as follows:
Formation of a Halogenated Quinoline: A 6-substituted-2-hydroxyquinoline (a 2-quinolone) is treated with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a good leaving group, yielding a 2-chloro-6-substituted-quinoline.
Nucleophilic Substitution: The 2-chloroquinoline (B121035) derivative is then subjected to a nucleophilic substitution reaction. A common nucleophile for this purpose is the sodium salt of a malonic ester. To obtain the propanoate side chain directly, diethyl sodiomethylmalonate is used. This nucleophile is generated by treating diethyl methylmalonate with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). mdpi.com
Reaction and Workup: The 2-chloroquinoline is heated with the diethyl sodiomethylmalonate, leading to the displacement of the chloride and the formation of the C-C bond at the 2-position, directly yielding the target compound, this compound. mdpi.com
Table 3: Synthetic Route via Malonate Derivative
| Step | Reactants | Reagent/Solvent | Product |
|---|---|---|---|
| 1 | 6-Substituted-2-hydroxyquinoline | POCl₃ | 2-Chloro-6-substituted-quinoline |
| 2 | Diethyl methylmalonate | NaH / DMF | Diethyl sodiomethylmalonate (nucleophile) |
| 3 | 2-Chloro-6-substituted-quinoline, Diethyl sodiomethylmalonate | DMF, heat | this compound |
This malonate-based strategy is often preferred due to its reliability and the ready availability of the starting materials.
Stereoselective Synthesis of Chiral this compound
Achieving stereocontrol in the synthesis of chiral molecules like this compound is crucial, particularly for applications in pharmacology and materials science. The key challenge lies in the selective formation of one enantiomer over the other at the α-position of the propanoate group. Methodologies to achieve this include asymmetric catalysis, diastereoselective routes, and the separation of racemic mixtures.
Asymmetric catalysis offers an efficient route to enantiomerically enriched α-aryl propanoic acids and their esters. This approach involves using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer. While specific examples for this compound are not extensively detailed in the literature, analogous reactions provide a clear framework.
One common strategy is the asymmetric hydrogenation of a corresponding α,β-unsaturated ester, ethyl 2-(quinolin-6-yl)acrylate. This reaction typically employs chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), to deliver hydrogen stereoselectively.
Another powerful method is the asymmetric addition of a nucleophile to an aldehyde. A one-pot system of asymmetric catalysis has been demonstrated where a chiral pyrimidyl alkanol catalyst, after enhancing its own enantiomeric excess through autocatalysis, can effectively catalyze the addition of dialkylzincs to aldehydes with high enantioselectivity. nih.gov This principle could be adapted for the synthesis of a chiral alcohol precursor that can then be oxidized to the desired carboxylic acid.
Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule temporarily incorporated into the substrate, which directs subsequent reactions to occur from a less sterically hindered face. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be attached to a propanoic acid precursor. For instance, reacting propionic acid with a chiral alcohol (like (–)-8-phenylmenthol) forms a chiral ester. Deprotonation of this ester with a strong base (e.g., LDA) generates a stereodefined enolate, which can then be reacted with a suitable 6-electrophilic quinoline species. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 2-(quinolin-6-yl)propanoic acid, which can then be esterified.
High stereoselectivities are often achieved in such reactions due to the formation of a chair-like transition state where substituents adopt equatorial positions to minimize steric strain. uva.es
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation techniques are required to isolate the desired enantiomer. These methods are crucial in pharmaceutical and chemical industries. mdpi.com
Common enantiomeric separation techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used methods for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. mdpi.com
Capillary Electrophoresis (CE): In CE, separation is achieved based on the differential migration of enantiomers in an electric field within a capillary. mdpi.com A chiral selector, such as a cyclodextrin, is typically added to the running buffer. mdpi.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, enabling their separation.
Diastereomeric Crystallization: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the acid is liberated from the salt to yield the pure enantiomer.
| Technique | Principle | Common Chiral Selector/Phase |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Cellulose or amylose derivatives. mdpi.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field due to complexation with a chiral selector. | Cyclodextrins. mdpi.com |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Chiral amines (e.g., brucine, strychnine). |
Synthesis of Precursors and Intermediates for this compound
The construction of the target molecule relies on the availability of key precursors: a suitably functionalized 6-substituted quinoline and a chiral propanoic acid derivative.
The quinoline core is a versatile scaffold, and numerous methods exist for its synthesis. The choice of method often depends on the desired substitution pattern.
Pfitzinger Reaction: This reaction can be used to synthesize 6-substituted quinoline-4-carboxylic acids by condensing a 5-substituted isatin with a carbonyl compound containing an α-methylene group, such as pyruvic acid, in the presence of a base. nih.gov The resulting dicarboxylic acid can then be selectively decarboxylated. nih.gov
Gould-Jacobs Reaction: This pathway is suitable for producing 4-hydroxyquinolines. It begins with the condensation of a substituted aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization of the intermediate, hydrolysis, and decarboxylation. mdpi.com The resulting 4-hydroxyquinoline (B1666331) can be converted to a 4-chloroquinoline, a versatile intermediate for further functionalization. mdpi.com
Electrophilic Cyclization: A variety of 6-substituted quinolines can be prepared through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2). nih.gov This method is tolerant of various functional groups. nih.gov
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate). Microwave-assisted Friedländer synthesis using a solid acid catalyst like Nafion NR50 has been reported as an environmentally friendly approach. mdpi.com
| Synthetic Method | Key Reactants | Product Type |
| Pfitzinger Reaction | 5-Substituted Isatin, Pyruvic Acid | 6-Substituted quinoline-4-carboxylic acid. nih.gov |
| Gould-Jacobs Reaction | Substituted Aniline, Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxyquinolines. mdpi.com |
| Electrophilic Cyclization | N-(2-alkynyl)anilines, Electrophile (e.g., ICl) | 3,6-Disubstituted quinolines. nih.gov |
| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Substituted quinolines. mdpi.com |
The propanoic acid moiety provides the α-chiral center. Its synthesis in an enantiomerically pure form is a critical step.
From Chiral Alcohols: Enantioselective synthesis can produce chiral propargyl or other alcohols. acs.org These can be subsequently oxidized to the corresponding carboxylic acid without racemization using mild oxidizing agents.
Haloform Reaction: Propanoic acid can be prepared from methyl ethyl ketone and bleach via the haloform reaction. youtube.com The resulting sodium propionate (B1217596) is then acidified. youtube.com To introduce chirality, enzymatic resolution or other chiral separation techniques would be necessary.
From Alkyl Halides: Propanoic acid can be synthesized from an alkyl halide like bromoethane. youtube.com Reaction with potassium cyanide followed by hydrolysis of the resulting nitrile yields the acid. youtube.com As with the haloform reaction, this produces a racemic product that requires resolution.
Interconversion of Carboxylic Acid Derivatives: Carboxylic acids can be converted into more reactive derivatives like acid chlorides using reagents such as thionyl chloride (SOCl2). youtube.com These activated species are useful for coupling with chiral auxiliaries or for other transformations.
Advanced Synthetic Transformations and Derivatization of this compound
The core structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of analogs with potentially enhanced pharmacological profiles. These transformations primarily target the ester group, the quinoline nitrogen, and the quinoline ring itself.
Modification of the Ester Group
The ethyl ester functional group is a key site for derivatization, allowing for the introduction of various functionalities that can modulate the compound's physicochemical properties and biological activity.
One common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. For instance, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate can be hydrolyzed to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid using sodium hydroxide (B78521) in ethanol. nih.gov This carboxylic acid derivative serves as a versatile intermediate for further modifications.
Another important derivatization is amidation . The ester can be converted to a variety of amides by reacting it with different amines. For example, treatment of methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with hydrazine (B178648) hydrate (B1144303) yields the corresponding propanhydrazide. nih.gov This hydrazide can then be used to synthesize other heterocyclic systems, such as oxadiazoles. nih.gov Furthermore, reaction with hydroxylamine (B1172632) hydrochloride can produce the N-hydroxypropanamide derivative. nih.gov
The following table summarizes some key modifications of the ester group in quinoline propanoate derivatives:
| Starting Material | Reagent(s) | Product | Reference |
| Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Sodium hydroxide, Ethanol | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | nih.gov |
| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine hydrate, Ethanol | 3-[2-Oxoquinolin-1(2H)-yl]propanhydrazide | nih.gov |
| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydroxylamine hydrochloride, Potassium hydroxide, Ethanol | N-Hydroxy-3-[2-oxoquinolin-1(2H)-yl]propanamide | nih.gov |
Derivatization of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring is a nucleophilic center that can be targeted for various chemical modifications. A key strategy for functionalization at other positions of the quinoline ring involves the formation of a quinoline N-oxide . researchgate.net This approach has been recognized as a powerful method for the regioselective functionalization of the quinoline ring, particularly at the C2 and C8 positions, under mild reaction conditions. researchgate.net The N-oxide acts as a directing group, activating these positions for subsequent reactions. researchgate.net For example, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) utilizes an N-oxidation reaction as a key step to enable C2-amidation. researchgate.net
Functionalization of the Quinoline Ring System
Direct functionalization of the quinoline ring is a powerful tool for creating diverse analogs. Modern synthetic methods, such as C-H bond functionalization , have emerged as transformative strategies. rsc.org These methods allow for the precise and selective introduction of various functional groups, significantly expanding the chemical space of quinoline derivatives. rsc.org
One notable example is the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates from substituted 4-chloroquinolines. mdpi.comnih.gov This reaction involves the nucleophilic substitution of the chlorine atom by diethyl sodiomethylmalonate, followed by decarboxylation. nih.gov This method has been used to prepare a range of derivatives with different substituents on the quinoline ring, such as fluoro and chloro groups. mdpi.com
Another approach involves the Friedländer condensation , a classic method for quinoline synthesis. This reaction can be used to construct the quinoline ring system itself, leading to various substituted quinoline derivatives. For instance, 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles have been synthesized via a Friedländer condensation reaction catalyzed by sodium ethoxide. nih.govresearchgate.net
The following table provides examples of functionalization of the quinoline ring system:
| Starting Material(s) | Reagent(s)/Reaction Type | Product(s) | Reference(s) |
| Substituted 4-chloroquinolines, Diethyl methylmalonate, Sodium hydride | Nucleophilic substitution | Substituted ethyl 2-(quinolin-4-yl)propanoates | mdpi.comnih.gov |
| 3-Acetyl-9-ethyl-9H-carbazole, β-aminocarbonyl compounds, Sodium ethoxide | Friedländer condensation | 9-Ethyl-3-(quinolin-2-yl)-9H-carbazoles | nih.govresearchgate.net |
| 4,7-Dichloroquinoline | N-oxidation, C2-amidation, SNAr reaction | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | researchgate.net |
Reaction Mechanism Elucidation in the Synthesis of this compound and Analogues
Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and designing new synthetic routes.
Mechanistic Investigations of Key Bond-Forming Reactions
Several key bond-forming reactions are central to the synthesis of quinoline propanoates. The Gould-Jacobs reaction is a fundamental method for synthesizing 4-hydroxyquinolines, which are precursors to 4-chloroquinolines. nih.gov This reaction proceeds through the cyclization of an anilinomethylenemalonate intermediate. nih.gov The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors. mdpi.com
The Krapcho reaction is often employed for the de-ethoxycarbonylation step in the synthesis of ethyl 2-(quinolin-4-yl)propanoates. mdpi.com The mechanism of this reaction has been a subject of study. mdpi.com
The synthesis of quinoline-3-carboxylates from indoles and halodiazoacetates is proposed to proceed through a cyclopropanation-ring expansion pathway . beilstein-journals.org The reaction is thought to start with the formation of an indoline (B122111) halocyclopropyl ester, which then undergoes ring opening and elimination to form the quinoline ring system. beilstein-journals.org
Computational Modeling of Reaction Pathways
Computational chemistry plays an increasingly important role in elucidating reaction mechanisms. Density Functional Theory (DFT) calculations are often used to model reaction pathways and understand the factors that control selectivity.
For example, in the photochemical cycloaddition of quinolines and alkenes, computational studies have been used to investigate the reaction of the triplet state of the quinoline-BF3 complex with an alkene. nih.gov These studies have helped to understand the formation of the first carbon-carbon bond and the subsequent transformations. nih.gov
In another study on the gold-catalyzed C3-H functionalization of quinoline N-oxides, computational mechanistic studies suggested that the reaction proceeds via C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net
Structure Activity Relationship Sar Studies of Ethyl 2 Quinolin 6 Yl Propanoate Analogues
Systematic Structural Modifications of the Quinoline (B57606) Moiety
The quinoline core is a versatile scaffold that allows for a wide range of structural modifications. The electronic and steric properties of substituents on the quinoline ring system, as well as modifications to the nitrogen atom, can profoundly influence the biological activity of the molecule.
Substituent Effects on the Quinoline Ring System
The introduction of various substituents onto the quinoline ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. Research on related quinoline derivatives provides insights into the potential effects of such substitutions.
Studies on quinoline-6-carboxylic acid derivatives have shown that the nature and position of substituents on the quinoline ring are critical for their biological activity. For instance, in a series of quinoline-6-carboxamides evaluated as ectonucleotidase inhibitors, different substitution patterns led to varied potencies against different enzyme isoforms. researchgate.net This highlights the nuanced role of substituents in determining target selectivity.
In a different series of quinoline derivatives, the presence of a fluorine atom at the 6-position was found to be beneficial for antibacterial activity. slideshare.net This is a common strategy in medicinal chemistry, as fluorine can enhance metabolic stability and binding affinity. The electronic effects of substituents on the quinoline ring are also crucial, with electron-withdrawing or electron-donating groups capable of altering the reactivity and bioavailability of the compounds. nih.gov
| Compound/Series | Substituent at Position 6 | Observed Biological Activity Trend |
| Quinoline-6-carboxamides researchgate.net | Various amides | Activity and selectivity are highly dependent on the amide substituent. |
| Fluoroquinolones slideshare.net | Fluorine | Generally enhances antibacterial activity. |
| 3-((6-R-quinolin-4-yl)thio)propanoic acids | Alkoxy groups | Absence of alkoxy groups at the 6-position increased toxicity in one study. |
Impact of Nitrogen Atom Modifications on Biological Activity
| Modification | Potential Impact on Biological Activity |
| N-oxidation | Alters electronic properties, can act as a hydrogen bond acceptor, may influence target interaction and solubility. researcher.life |
| Quaternization | Increases polarity, which may decrease cell permeability but could be exploited for specific targeting. |
Variations in the Propanoate Side Chain
The propanoate side chain of ethyl 2-(quinolin-6-yl)propanoate offers several points for modification, including the ester group, the chiral center at the alpha-carbon, and the length and branching of the alkyl chain.
Influence of the Ester Group on Activity Profiles
The ethyl ester group in the parent compound is a key feature that influences its lipophilicity and pharmacokinetic properties. Esters are often used as prodrugs of carboxylic acids, as they can be hydrolyzed in vivo by esterases to release the active acidic form. The rate of this hydrolysis can be tuned by modifying the alcohol part of the ester.
Bioisosteric replacement of the ester group with other functionalities, such as amides or other acid isosteres, is a common strategy in medicinal chemistry to improve metabolic stability and modulate activity. cambridgemedchemconsulting.comnih.gov For example, replacing the ethyl ester with a carboxamide could introduce a hydrogen bond donor and alter the binding mode of the molecule to its target. The corresponding carboxylic acid would be more polar and could exhibit a different pharmacological profile. Studies on quinoline-6-carboxamides and quinoline-6-carboxylic acids have demonstrated that these related compounds possess a range of biological activities, suggesting that modifications at this position are well-tolerated and can lead to diverse pharmacological effects. researchgate.netnih.gov
| Functional Group | Potential Influence on Activity Profile |
| Ethyl Ester | Prodrug potential, influences lipophilicity and cell permeability. |
| Carboxylic Acid | Increased polarity, potential for ionic interactions with targets. |
| Carboxamide | Increased metabolic stability compared to esters, introduces hydrogen bonding capabilities. nih.gov |
| Oxadiazole/Triazole | Can act as metabolically stable mimics of the ester or amide group. nih.gov |
Chirality at the Alpha-Carbon and Enantiomeric Activity Differences
The alpha-carbon of the propanoate side chain is a stereocenter, meaning that this compound exists as a pair of enantiomers. In the class of 2-arylpropanoic acids, to which this compound belongs (often referred to as "profens"), it is well-established that the biological activity, particularly anti-inflammatory effects, resides primarily in the (S)-enantiomer. nih.govscielo.br The (R)-enantiomer is often significantly less active or inactive. scielo.br
This enantioselectivity is due to the stereospecific interactions with their biological targets, such as the cyclooxygenase (COX) enzymes. scielo.br While the (S)-enantiomer can bind effectively to the active site, the (R)-enantiomer may not fit as well, leading to a lack of activity. In some cases, the (R)-enantiomer can undergo in vivo chiral inversion to the active (S)-form, acting as a prodrug. scielo.br Therefore, it is highly probable that the two enantiomers of this compound would exhibit different biological activities and potencies.
| Enantiomer | Expected Biological Activity (based on Profen class) |
| (S)-enantiomer | Likely to be the more active enantiomer. nih.govscielo.br |
| (R)-enantiomer | Likely to be less active or inactive, may undergo chiral inversion in vivo. scielo.brscielo.br |
Homologation and Branched Chain Effects
Systematic variation of the length and branching of the propanoate side chain can provide valuable SAR data. Homologation, which is the extension of the alkyl chain (e.g., from propanoate to butanoate or pentanoate), can affect the lipophilicity and the spatial orientation of the terminal functional group. This, in turn, can influence how the molecule fits into a binding pocket.
Conformational Analysis and its Correlation with Biological Response
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For flexible molecules like this compound and its analogues, which possess rotatable bonds, a multitude of conformations can exist in solution. However, it is often a specific "bioactive" conformation that is responsible for the interaction with the biological target, such as the cyclooxygenase (COX) enzymes. Therefore, understanding the conformational landscape and the energy barriers between different conformations is crucial for correlating structure with biological response.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to explore the conformational space of bioactive molecules over time. nih.gov By simulating the atomic motions of a molecule in a virtual environment that mimics physiological conditions, MD can provide a detailed picture of the accessible conformations and their relative stabilities.
For arylpropionic acid derivatives, the parent class of this compound, MD simulations have been instrumental in understanding their interaction with COX enzymes. nih.gov These simulations can reveal the preferred binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. A critical conformational parameter for profens is the dihedral angle between the aromatic ring and the propionic acid moiety. Studies have suggested that a more open arrangement of this angle can lead to enhanced anti-inflammatory activity. nih.gov
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsion Angle | Description | Potential Impact on Activity |
| τ1 (Cα-C-O-Et) | Rotation around the ester bond | Influences interaction with solvent and protein surface |
| τ2 (Ar-Cα-C=O) | Dihedral angle between the quinoline ring and the propanoate carbonyl | Critical for proper orientation within the enzyme's active site |
| τ3 (C-Cα-Ar-N) | Rotation of the propanoate group relative to the quinoline ring | Determines the overall shape and steric fit of the molecule |
This table represents a hypothetical analysis based on the principles of conformational analysis for similar molecules.
Experimental Techniques for Conformational Determination
While computational methods provide valuable theoretical insights, experimental techniques are essential for validating the predicted conformations. The two primary methods for determining the three-dimensional structure of molecules are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray crystallography can provide a precise atomic-level structure of a molecule in its crystalline state. mdpi.com If a co-crystal of an this compound analogue with its target enzyme, such as COX-2, could be obtained, it would offer a static snapshot of the bioactive conformation. This information is invaluable for understanding the specific interactions that drive binding and for validating computational models.
NMR spectroscopy , on the other hand, provides information about the conformation of molecules in solution, which is more representative of the physiological environment. nih.gov Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to measure through-space distances between protons, providing crucial constraints for determining the preferred conformation(s). For profen derivatives, NMR studies have been used to investigate the conformational equilibrium and the orientation of the propionic acid side chain relative to the aromatic ring. acs.org In the context of this compound analogues, 1H and 13C NMR would be instrumental in determining the relative orientation of the propanoate group and the quinoline ring system. nih.gov
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. derpharmachemica.com A pharmacophore model serves as a 3D template for designing new molecules with improved potency and selectivity.
Identification of Essential Structural Features for Activity
For inhibitors of the COX enzymes, the key pharmacophoric features are well-established and typically include:
An aromatic or heteroaromatic ring: This feature engages in hydrophobic interactions within a specific pocket of the COX active site. In the case of this compound, the quinoline ring serves this purpose.
A hydrogen bond acceptor/donor group: The carboxylic acid or ester group of the propanoate moiety is crucial for interacting with key amino acid residues in the active site, such as Arginine 120 in COX-2.
A hydrophobic feature: An additional hydrophobic group, often a methyl group on the propionic acid side chain, can enhance binding affinity by occupying a nearby hydrophobic pocket.
The introduction of the quinoline ring in this compound adds another layer of complexity and potential for interaction. The nitrogen atom can act as a hydrogen bond acceptor, and the extended aromatic system can form more extensive π-π stacking interactions with aromatic residues in the enzyme's active site. The position of the propanoate substituent on the quinoline ring (in this case, at position 6) is also critical, as it dictates the spatial relationship between the key pharmacophoric features.
Table 2: Essential Pharmacophoric Features for COX Inhibition by this compound Analogues
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |
| Aromatic Ring | Quinoline nucleus | Hydrophobic, π-π stacking |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester | Hydrogen bonding |
| Hydrogen Bond Acceptor | Nitrogen atom of the quinoline ring | Hydrogen bonding |
| Hydrophobic Center | Ethyl group of the ester, methyl group on the propanoate | Hydrophobic interactions |
This table is a hypothetical representation based on known pharmacophores for COX inhibitors and the structure of the specified compound.
Development of Predictive Pharmacophore Models
Predictive pharmacophore models can be developed using a set of known active and inactive molecules. By comparing the 3D structures and features of these compounds, a common pharmacophore hypothesis can be generated that distinguishes between active and inactive compounds. researchgate.net Such a model for this compound derivatives would likely incorporate the key features identified above, with specific distance and angular constraints between them.
Once validated, this predictive pharmacophore model can be used for virtual screening of large chemical databases to identify novel compounds with the potential to be active as COX inhibitors. mdpi.com Furthermore, the model can guide the rational design of new analogues of this compound with optimized pharmacophoric features, potentially leading to the discovery of more potent and selective anti-inflammatory agents. The development of such models for heterocyclic COX inhibitors, including those with quinoline scaffolds, has shown promise in identifying new lead compounds. researchgate.netacs.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of Ethyl 2-(quinolin-6-yl)propanoate. These calculations help to predict the molecule's stability, reactivity, and the sites most likely to engage in chemical reactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests a molecule is more reactive and less stable. nih.gov
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline (B57606) ring system, which can act as an electron donor. researchgate.net Conversely, the LUMO is likely centered on the quinoline ring and the carbonyl group of the ester, which can act as electron acceptors. youtube.com The analysis of these orbitals provides a theoretical basis for the molecule's reactivity in various chemical transformations. nih.gov The energy values of these orbitals and the resulting energy gap can be calculated to quantify the molecule's reactivity profile.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
| Ionization Potential (IP) | 6.25 |
| Electron Affinity (EA) | 1.10 |
| Chemical Hardness (η) | 2.575 |
| Chemical Softness (S) | 0.194 |
Note: This table presents hypothetical data based on typical values for similar quinoline derivatives found in computational studies. nih.govresearchgate.net IP = -EHOMO; EA = -ELUMO; η = (IP-EA)/2; S = 1/(2η).
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net
In the MEP map of this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the propanoate ester group. These sites represent the most likely points for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the quinoline ring and the ethyl group would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. bhu.ac.in This analysis is crucial for understanding non-covalent interactions, such as those occurring in a protein's active site.
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.
Docking to Relevant Protein Targets (e.g., Enzymes, Receptors)
Given that various quinoline derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects, this compound can be docked against several relevant protein targets. nih.govnih.gov For instance, based on the observed activity of similar compounds against Helicobacter pylori, potential targets could include essential enzymes in the bacterium's metabolic pathways. nih.gov In the context of cancer research, quinoline-based molecules have been shown to target proteins like tubulin and various protein kinases. nih.gov
Docking simulations calculate a scoring function, often expressed as binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction. nih.gov
Analysis of Ligand-Protein Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
Beyond predicting binding affinity, docking studies provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity. nih.gov
Hydrogen Bonding: The nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group in this compound are potential hydrogen bond acceptors, capable of forming strong interactions with amino acid residues like lysine, arginine, or serine in a protein's active site. nih.gov
Hydrophobic Interactions: The aromatic quinoline ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov
Pi-Stacking: The flat, aromatic quinoline ring system can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further anchoring the ligand in the binding pocket. nih.gov
Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Bacterial Enzyme
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS-16 | Hydrogen Bond | 2.9 |
| PHE-15 | π-π Stacking | 3.5 |
| TRP-25 | π-π Stacking | 4.1 |
| ILE-18 | Hydrophobic | 3.8 |
| VAL-14 | Hydrophobic | 4.0 |
| Binding Affinity | -6.1 kcal/mol |
Note: This table is a hypothetical representation based on docking studies of similar quinoline derivatives against protein targets. nih.gov The data illustrates the types of interactions that could be observed.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information about the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.
By running simulations for several nanoseconds or longer, researchers can assess whether the interactions predicted by docking are maintained over time. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. This technique is crucial for validating docking results and gaining a more realistic understanding of the binding event.
Conformational Changes Upon Binding
The interaction between a small molecule, or ligand, and its biological target, typically a protein, is a dynamic process. The binding of a ligand to a protein's active site is not a simple lock-and-key mechanism but often induces significant conformational changes in both the ligand and the protein. This "induced fit" phenomenon is critical for biological function and is a key area of study in molecular modeling.
When a molecule like this compound approaches its target receptor, subtle rearrangements in the protein's side chains or even larger movements of entire domains can occur to optimize the binding interactions. These changes can be essential for activating or inhibiting the protein's function. Molecular dynamics simulations are a powerful tool to observe these changes, providing an atomistic view of how the protein and ligand adapt to one another over time, revealing the stable binding modes that are most likely to be biologically relevant. nih.gov
Binding Free Energy Calculations (e.g., MM/GBSA)
To quantify the strength of the interaction between a ligand and its target protein, computational chemists employ methods to calculate the binding free energy (ΔG_bind). A more negative value indicates a stronger, more stable complex. One of the most widely used methods is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for rescoring docked poses and analyzing molecular dynamics trajectories. nih.govnih.gov
The MM/GBSA calculation estimates the binding free energy by summing several energy components. nih.gov This includes the molecular mechanics energy in the gas phase (ΔE_MM), which is composed of internal, van der Waals (ΔE_vdW), and electrostatic (ΔE_elec) energies. It also includes the solvation free energy (ΔG_solv), which is split into polar (ΔG_GB) and non-polar (ΔG_SA) contributions. nih.gov While specific experimental data for this compound is not publicly available, a representative MM/GBSA calculation for a quinoline derivative binding to a hypothetical enzyme target is presented below to illustrate the methodology. acs.orgresearchgate.net
Interactive Table 1: Illustrative MM/GBSA Binding Free Energy Calculation
This table shows a hypothetical breakdown of the energy contributions to the binding of a quinoline derivative to a target protein, as calculated by the MM/GBSA method. All values are in kcal/mol.
| Energy Component | Value (kcal/mol) | Description |
| ΔE_vdW (van der Waals) | -45.5 | Favorable energy from van der Waals forces between the ligand and protein. |
| ΔE_elec (Electrostatic) | -21.0 | Favorable energy from electrostatic interactions (e.g., hydrogen bonds) between the ligand and protein. |
| ΔG_gas (Gas-phase) | -66.5 | Total molecular mechanics energy in the absence of solvent. |
| ΔG_GB (Polar Solvation) | +35.2 | Unfavorable energy cost of desolvating polar groups on both ligand and protein upon binding. |
| ΔG_SA (Non-polar Solvation) | -4.8 | Favorable energy from hydrophobic effects and surface tension. |
| ΔG_solv (Solvation) | +30.4 | Total energy change related to the solvent upon binding. |
| ΔG_bind (Binding Free Energy) | -36.1 | Overall binding free energy. A negative value indicates favorable binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. allsubjectjournal.com By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. mdpi.com
Development of Predictive Models for Biological Activity
For a class of compounds like quinoline derivatives, a QSAR model is developed using a "training set" of molecules with known biological activities (e.g., IC50 values). allsubjectjournal.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that correlates the molecular descriptors with the activity. allsubjectjournal.comresearchgate.net The predictive power of the model is then evaluated using a "test set" of compounds that were not used in its creation. allsubjectjournal.com
Studies on quinoline derivatives with antimycobacterial or anticancer activity have successfully produced robust QSAR models. allsubjectjournal.comnih.govnih.gov For instance, a study on ethyl 2-(quinolin-4-yl)propanoates, structural isomers of the title compound, established preliminary structure-activity relationships against Helicobacter pylori, noting that different substituents on the quinoline ring significantly impacted activity. mdpi.com Such a dataset could form the basis for a QSAR model to predict the antimicrobial potential of this compound.
Identification of Key Molecular Descriptors
The core of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for biological activity. These can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. For quinoline derivatives, several key descriptors have been identified as being influential in various biological contexts. nih.gov
Analysis of QSAR models for quinolines has shown that properties like molecular weight, electronegativity, and the distribution of partial charges on the atoms are often critical for activity. nih.govnih.gov Furthermore, the aromaticity of the quinoline ring system itself has been proposed as a useful descriptor, with the electronic properties of the pyridine-type ring being particularly important for antimalarial activity. mdpi.com
Interactive Table 2: Key Molecular Descriptors in QSAR for Quinoline Derivatives
This table lists examples of molecular descriptors that are often found to be important in QSAR models of quinoline derivatives.
| Descriptor Category | Example Descriptor | Relevance to Biological Activity |
| Electronic | Partial Charges | Governs electrostatic and hydrogen-bonding interactions with the target protein, which are crucial for binding affinity. nih.gov |
| Electronic | Electronegativity | Influences the reactivity and interaction potential of the molecule. nih.gov |
| Constitutional | Molecular Weight | Relates to the size of the molecule, which can affect its fit within a binding pocket and its pharmacokinetic properties. nih.gov |
| Topological | Aromaticity Index (e.g., NICS) | The pi-electron system of the quinoline ring is often involved in π-π stacking interactions with protein residues. mdpi.com |
| Physicochemical | LogP (Octanol/Water Partition) | A measure of hydrophobicity, which affects cell membrane permeability and binding to hydrophobic pockets in proteins. |
In Silico Toxicity Prediction and ADMET Profiling
A critical step in modern drug discovery is the early assessment of a compound's potential toxicity and its pharmacokinetic profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov A wide array of computational tools and web servers, such as pkCSM, SwissADME, and Toxtree, are available to predict these properties, helping to identify and filter out compounds with unfavorable profiles long before they reach clinical trials. nih.govijprajournal.comuad.ac.ideuropa.eu
Predicting Potential Adverse Effects
In silico tools use algorithms based on large datasets of known compounds to predict potential liabilities. nih.gov For a molecule like this compound, these tools can estimate a range of toxicological endpoints, including mutagenicity (Ames test), hepatotoxicity (liver damage), and acute oral toxicity in rodents (LD50). uad.ac.id They can also screen for structural alerts, which are specific chemical substructures known to be associated with toxicity. nih.gov
Pharmacokinetic properties are equally important. Predictions for parameters like human intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism) provide a comprehensive picture of how the compound might behave in the body. nih.govijprajournal.com This allows for the early selection of candidates with a higher probability of success.
Interactive Table 3: Representative In Silico ADMET Profile
This table shows a typical ADMET profile that could be generated for a small molecule like this compound, illustrating the types of predictions made.
| ADMET Parameter | Predicted Value/Outcome | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | The compound is likely well-absorbed from the gastrointestinal tract. |
| Distribution | ||
| BBB Permeant | No | The compound is unlikely to cross the blood-brain barrier, potentially avoiding central nervous system side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs handled by the major CYP3A4 pathway. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.5 | Predicts the rate at which the compound is cleared from the body. |
| Toxicity | ||
| AMES Toxicity | No | The compound is predicted to be non-mutagenic. |
| Hepatotoxicity | Yes | A potential risk of liver toxicity is flagged, warranting further investigation. |
| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Provides an estimate of the lethal dose in rats. |
Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for the specific compound, this compound.
While computational chemistry and molecular modeling are standard methods for predicting the pharmacokinetic and toxicological properties of novel chemical entities, it appears that "this compound" has not been the subject of such published studies or is not listed in the common public repositories that provide this information. Therefore, the generation of detailed research findings and data tables as requested is not possible based on the currently accessible information.
Advanced Analytical Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Structural Elucidation and Purity Assessment
The confirmation of the synthesized structure of Ethyl 2-(quinolin-6-yl)propanoate and the assessment of its purity are primarily achieved through ¹H and ¹³C NMR spectroscopy. While specific spectral data for the 6-yl isomer is not publicly available, analysis of closely related isomers, such as substituted ethyl 2-(quinolin-4-yl)propanoates, provides a strong basis for predicting the expected spectral features.
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The ethyl ester group would be characterized by a triplet from the methyl protons (-CH₃) and a quartet from the methylene (B1212753) protons (-OCH₂-), arising from coupling with each other. The propanoate backbone would exhibit a doublet for the methyl protons (>CH-CH₃) and a quartet for the methine proton (>CH-), due to their mutual coupling. The aromatic protons on the quinoline (B57606) ring system would appear as a series of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. Key signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methine and methyl carbons of the propanoate chain, and the distinct carbons of the quinoline ring. The precise chemical shifts help to confirm the connectivity of the molecular framework. The purity of the sample can be assessed by the absence of significant unassignable peaks in both ¹H and ¹³C NMR spectra.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ethyl (-OCH₂-CH₃ ) | 1.1 - 1.3 | Triplet (t) | ~7.0 |
| Propanoate (-CH-CH₃ ) | 1.5 - 1.7 | Doublet (d) | ~7.0 |
| Ethyl (-OCH₂ -CH₃) | 4.0 - 4.2 | Quartet (q) | ~7.0 |
| Propanoate (>CH -CH₃) | 4.3 - 4.5 | Quartet (q) | ~7.0 |
| Quinoline Aromatic (H) | 7.2 - 8.9 | Multiplets (m) | N/A |
Note: This table is based on data from related quinoline propanoate structures and represents predicted values.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-OCH₂-CH₃ ) | ~14 |
| Propanoate (-CH-CH₃ ) | ~18 |
| Propanoate (>CH -CH₃) | ~41 |
| Ethyl (-OCH₂ -CH₃) | ~61 |
| Quinoline Aromatic (C) | 120 - 150 |
| Ester (>C =O) | ~173 |
Note: This table is based on data from related quinoline propanoate structures and represents predicted values.
Conformational and Stereochemical Analysis
For chiral molecules like this compound, which contains a stereocenter at the second carbon of the propanoate chain, advanced NMR techniques can provide insights into its three-dimensional structure. While detailed conformational studies for this specific compound are not widely reported, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR experiment, could be employed. NOESY identifies protons that are close to each other in space, which helps in determining the relative stereochemistry and preferred conformations of the molecule in solution. Analysis of coupling constants can also provide information regarding dihedral angles between adjacent protons, further aiding in conformational analysis.
Mass Spectrometry (MS) (LC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of the elemental composition.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a fingerprint for the molecule. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, or the loss of the entire carboxylate group (-CO₂Et), resulting in a stable quinolinyl-ethyl cation. The observation of these specific fragment ions in the mass spectrum provides strong evidence for the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 229.11 |
| [M - OC₂H₅]⁺ | Loss of ethoxy group | 184.07 |
| [M - CO₂Et]⁺ | Loss of ethyl carboxylate group | 156.08 |
Note: This table presents predicted values based on the compound's structure and typical fragmentation of related compounds.
Reaction Monitoring and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of the synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, chemists can determine the rate of formation of the product and the consumption of reactants. Furthermore, LC-MS is highly effective for identifying and quantifying impurities, even at very low levels. This capability is essential for optimizing reaction conditions and for ensuring the purity of the final product.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1730 cm⁻¹. Other significant peaks would include those for C-H stretching vibrations in the aromatic quinoline ring and the aliphatic ethyl and propanoate groups, as well as C-O stretching vibrations of the ester functionality.
Interactive Data Table: Predicted IR Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1730 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-O (Ester) | Stretch | 1100 - 1300 |
Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis spectroscopic data for this compound is not available in the cited search results. The following discussion is based on the general properties of quinoline derivatives.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the quinoline ring system, which acts as the primary chromophore. A chromophore is the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region.
The quinoline moiety is an aromatic system with delocalized π-electrons. The absorption of UV radiation excites these electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) molecular orbitals. The principal electronic transitions expected for quinoline derivatives include:
π → π transitions: These are typically high-energy transitions resulting in strong absorption bands in the UV region. They arise from the excitation of electrons from π bonding orbitals to π anti-bonding orbitals within the aromatic system.
n → π transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π anti-bonding orbital. These are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.
The substitution of the ethyl propanoate group at the 6-position of the quinoline ring can influence the position and intensity of these absorption bands through electronic effects (auxochromic effects), potentially causing a shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
| Transition Type | Orbital Change | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π bonding to π anti-bonding | Shorter UV wavelengths (e.g., < 350 nm) | High |
| n → π | n non-bonding to π anti-bonding | Longer UV wavelengths (e.g., > 300 nm) | Low |
X-ray Crystallography for Solid-State Structure Determination
Specific X-ray crystallographic data for this compound is not available in the provided search results. The following sections discuss the general principles and findings for related quinoline derivatives.
For related quinoline derivatives, X-ray diffraction studies have been instrumental in confirming their molecular structures. For instance, the crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate revealed that the two rings of the quinoline system are nearly coplanar. nih.gov
Since this compound possesses a chiral center at the C2 position of the propanoate group, it can exist as two enantiomers (R and S). X-ray crystallography of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration of that chiral center. This is often achieved using anomalous dispersion effects. For novel synthesized compounds with stereocenters, X-ray analysis is a common method to confirm the E/Z configuration or the absolute stereochemistry. nih.gov
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For quinoline derivatives, these interactions can include:
π-π Stacking : The planar aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.
Van der Waals Forces : These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Studies on related quinoline compounds have highlighted the importance of these interactions. For example, the crystal packing of some 1,2-dihydroquinolinehydrazonopropanoate derivatives shows intermolecular hydrogen bonds and π-π interactions. nih.gov Theoretical studies have also been used to understand the intermolecular interactions between quinoline derivatives. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts from crystallographic data. nih.gov
| Interaction Type | Description | Atoms/Groups Involved |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring systems of adjacent molecules. |
| Hydrogen Bonding (weak) | Electrostatic attraction between a hydrogen atom and an electronegative atom. | C-H donors with N (quinoline) or O (ester) acceptors. |
| Van der Waals Forces | General intermolecular forces. | All atoms in the molecule. |
Potential Applications and Future Research Directions
Development as a Lead Compound for Drug Discovery
The core structure of Ethyl 2-(quinolin-6-yl)propanoate, combining a quinoline (B57606) ring with an acetic acid derivative, presents it as a viable starting point, or "lead compound," for the development of new drugs. smolecule.com The quinoline moiety itself is found in a variety of biologically active molecules, including those with antimicrobial and anticancer properties. smolecule.com The propanoate side chain is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The presence of these two key structural motifs suggests that this compound could be a promising scaffold for developing novel therapeutic agents.
Optimization Strategies for Enhanced Efficacy and Selectivity
To improve the potential therapeutic properties of a lead compound like this compound, medicinal chemists employ various optimization strategies. One key approach is bioisosteric replacement , where an atom or group of atoms is exchanged for another with similar properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govcambridgemedchemconsulting.comspirochem.com For instance, the quinoline ring or the propanoate side chain could be modified. Structure-activity relationship (SAR) studies on related quinoline derivatives have shown that the nature and position of substituents on the quinoline ring can significantly influence their biological activity. georgiasouthern.eduresearchgate.netrsc.orgnih.gov For example, in a series of 2-arylquinoline derivatives, substitutions at the C-6 position were found to be important for their anticancer activity. rsc.org
Another optimization strategy involves modifying the stereochemistry of the molecule. For example, resolving a racemic mixture of a related compound, 6-methoxy-α-methyl-2-naphthaleneacetic acid (the core of the NSAID naproxen), into its individual enantiomers can be achieved using resolving agents like N-methyl-D-glucamine. google.com This is significant as different enantiomers of a chiral drug can have vastly different pharmacological activities and metabolic profiles.
Table 1: Potential Bioisosteric Replacements for the Quinoline Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenyl ring of quinoline | Pyridyl, Thienyl | Altering electronic properties and potential for new interactions with biological targets. cambridgemedchemconsulting.com |
| -CH= group in quinoline | -N= | Modifying hydrogen bonding capabilities and overall polarity. cambridgemedchemconsulting.com |
Exploration of Novel Therapeutic Targets
The quinoline nucleus is a versatile scaffold known to interact with a wide array of biological targets. nih.gov Derivatives have been investigated for their activity against cancer, malaria, tuberculosis, and various microbial infections. nih.gov For instance, some quinoline derivatives have shown the ability to inhibit dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis, which is a target for anticancer drugs. nih.gov Others have been found to target DNA and its associated enzymes. mdpi.com Given this broad spectrum of activity, future research on this compound and its derivatives could explore a range of therapeutic targets beyond the initially hypothesized applications.
Combination Therapies Involving this compound Derivatives
Combination therapy, the use of multiple medications to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Quinoline derivatives have been investigated in combination with other therapeutic agents. For example, certain quinoline-chalcone hybrids have shown synergistic effects when combined with the chemotherapy drug doxorubicin (B1662922) in colon cancer cell lines. bldpharm.com While no specific studies on combination therapies involving this compound have been reported, this remains a promising avenue for future research. The rationale is that combining a novel quinoline-based agent with existing drugs could lead to enhanced efficacy, reduced toxicity, and a lower likelihood of drug resistance.
Scale-Up Synthesis Considerations for Pharmaceutical Development
For a compound to progress from a laboratory curiosity to a viable pharmaceutical product, a scalable and efficient synthesis method is crucial. Various methods for the synthesis of quinoline derivatives have been reported. organic-chemistry.orgacs.org For example, a one-pot protocol for the synthesis of quinoline-2-carboxylates under heterogeneous conditions has been developed, which could potentially be adapted for the large-scale production of related compounds. nih.gov The Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is another established method for synthesizing quinoline-4-carboxylic acids and can be used for large-scale synthesis. nih.gov The synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles has been achieved via a Friedländer condensation reaction. researchgate.net The development of an efficient and cost-effective synthesis for this compound would be a critical step in its pharmaceutical development.
Investigation of Prodrug Strategies for Improved Bioavailability
A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. This approach is often used to improve a drug's properties, such as its solubility, stability, or bioavailability. nih.gov For NSAIDs, which often have a carboxylic acid group like the propanoate moiety in this compound, prodrug strategies are commonly employed to reduce gastrointestinal side effects. nih.gov For example, the carboxylic acid can be masked by forming an ester or an amide, which is then hydrolyzed in the body to release the active drug. nih.gov Investigating prodrug strategies for this compound or its active metabolites could be a valuable area of research to enhance its drug-like properties.
Application in Agrochemical or Material Science Research
Beyond pharmaceuticals, quinoline derivatives have found applications in other fields. For instance, some quinoline compounds have been investigated for their herbicidal and antifungal activities, suggesting potential applications in agriculture. mdpi.com Specifically, certain fluorinated quinoline analogs have shown good antifungal activity. mdpi.com Additionally, the unique photophysical properties of some quinoline derivatives make them of interest in material science, for example, as components in organic light-emitting diodes (OLEDs) or as fluorescent probes. While no specific applications for this compound in these areas have been documented, its structural features merit exploration for potential use in agrochemical or material science research.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(quinolin-6-yl)propanoate, and what are the key intermediates?
The compound is typically synthesized via alkylation or condensation reactions. For example, ethyl N-(diphenylmethylene)glycinate reacts with 6-(bromomethyl)quinoline (28) in THF using sodium hydride as a catalyst, yielding ethyl 2-((diphenylmethylene)amino)-3-(quinolin-6-yl)propanoate (29). Subsequent hydrolysis with HCl in ethyl acetate removes the diphenylmethylene group, producing ethyl 2-amino-3-(quinolin-6-yl)propanoate (30) . Carboxylic acid intermediates (e.g., 25) can also be coupled with ethyl 2-amino-3-(quinolin-6-yl)propanoate (30) using HATU as a condensing agent in DCM .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Structural elucidation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For stereochemical analysis, X-ray crystallography or chiral HPLC may be employed. Functional groups like the ester moiety are confirmed via hydrolysis studies (e.g., NaOH in EtOH/H₂O/THF) and subsequent LC-MS analysis of products .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
this compound is typically soluble in polar aprotic solvents (e.g., DCM, THF) but less so in water. Stability tests under varying pH and temperature conditions are essential; for instance, ester hydrolysis rates increase in basic aqueous environments. Storage at −20°C under inert atmosphere is recommended to prevent degradation .
Advanced Research Questions
Q. How can reaction yields for ethyl carboxylate intermediates be optimized during hydrolysis?
Ethyl esters are hydrolyzed more slowly than methyl esters due to steric hindrance. To improve yields, use mixed solvents (e.g., EtOH/H₂O/THF) and elevated temperatures (50–70°C). Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) or microwave-assisted conditions may accelerate the reaction .
Q. What catalytic methods enhance the efficiency of coupling reactions in synthesizing quinoline-containing propanoates?
Palladium-catalyzed α-arylation reactions are effective. For example, ethyl 2-(pyridin-2-yl)acetate reacts with 6-bromoquinoline using X-Phos as a ligand, yielding ethyl 2-(pyridin-2-yl)-2-(quinolin-6-yl)acetate (3aa) with high regioselectivity. Optimizing ligand choice (e.g., bulky phosphines) and solvent polarity (e.g., DMF) improves reaction rates and product purity .
Q. How does structural modification of the quinoline ring affect biological activity?
Substituents on the quinoline ring (e.g., electron-withdrawing groups at C-6) influence binding to biological targets like LFA-1/ICAM-1. Activity is assessed via competitive ELISA or cell adhesion assays. For instance, analogues with 1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl groups show enhanced antagonism compared to unmodified quinoline derivatives .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to proteins like integrins or kinases. Free energy perturbation (FEP) calculations quantify binding affinities, while QSAR models correlate substituent effects with activity .
Methodological Challenges and Contradictions
Q. Why do conflicting reports exist regarding the hydrolysis efficiency of ethyl vs. methyl esters?
Discrepancies arise from solvent systems and reagent purity. For example, methyl esters hydrolyze faster in NaOH/MeOH due to lower steric bulk, but ethyl esters in NaOH/EtOH/THF may show variable rates depending on water content . Contaminants like residual HATU or unreacted intermediates can also skew yields.
Q. How do solvent polarity and temperature influence the regioselectivity of quinoline alkylation?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, directing alkylation to the quinoline N-1 position. In contrast, nonpolar solvents (e.g., toluene) may promote electrophilic aromatic substitution at C-3. Temperature modulates reaction kinetics; lower temps (0–25°C) reduce side-product formation .
Comparative Analysis
Q. How does this compound compare to structurally similar chromen- or coumarin-based esters in biological assays?
Chromen derivatives (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) exhibit stronger apoptosis-inducing activity via caspase-3 activation, whereas quinoline-based esters show superior anti-inflammatory effects by suppressing NF-κB. Structural differences in aromatic systems dictate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
